Superior Anti-Proliferative Activity Against MCF-7 Breast Cancer Cells vs. Curcumin Standard
In a direct head-to-head comparison using the MCF-7 human breast cancer cell line, a derivative of 4-phenyl-4H-chromene (compound 19) demonstrated significantly higher anti-proliferative potency than the natural product curcumin, a widely recognized standard [1]. This comparison validates the enhanced cytotoxic potential of this specific chemical scaffold over a well-established comparator.
| Evidence Dimension | In vitro anti-proliferative activity (Cytotoxicity) |
|---|---|
| Target Compound Data | IC50 = 16 ± 1.10 µM (Compound 19) |
| Comparator Or Baseline | Curcumin drug (IC50 = 48 ± 1.11 µM) |
| Quantified Difference | ~3-fold higher potency (lower IC50 indicates greater potency) |
| Conditions | Human breast cancer cell line (MCF-7) cytotoxicity assay |
Why This Matters
This data quantifies a significant performance advantage for a 4-phenyl-4H-chromene derivative over a natural product benchmark, justifying its selection for cancer-focused research programs and lead optimization efforts.
- [1] Parveen, I., Ahmed, N., Idrees, D., Khan, P., & Hassan, M. I. (2017). Synthesis, estrogen receptor binding affinity and molecular docking of pyrimidine-piperazine-chromene and -quinoline conjugates. Bioorganic & Medicinal Chemistry Letters, 27(18), 4493-4499. View Source
